molecular formula C9H11N3O B1331961 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine CAS No. 956193-08-1

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine

Cat. No.: B1331961
CAS No.: 956193-08-1
M. Wt: 177.2 g/mol
InChI Key: RZODKTCDAKNWFY-UHFFFAOYSA-N
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Description

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylfurfural with hydrazine derivatives. One common method includes the cyclization of vicinal N-(5-methylfuran-2-yl)methylhydrazones under acidic conditions . The reaction conditions often involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-((5-methylfuran-2-yl)methyl)-1H-benzimidazole
  • 5-Methylfurfurylamine
  • 5-Hydroxymethylfurfural

Uniqueness

1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is unique due to its dual heterocyclic structure, combining both furan and pyrazole rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZODKTCDAKNWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CN2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360276
Record name 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956193-08-1
Record name 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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